Kdn probe-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

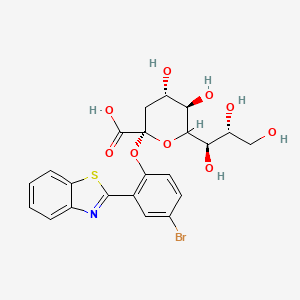

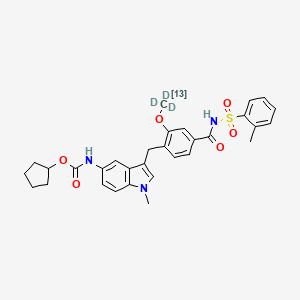

Kdn probe-1 is a fluorescent probe that reveals the localization of AfS in vesicles at the cell surface . It is primarily used in scientific research to study the behavior and characteristics of specific cellular components. The compound has a molecular weight of 556.38 and a chemical formula of C22H22BrNO9S .

Preparation Methods

The preparation of Kdn probe-1 involves several synthetic routes and reaction conditions. One common method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . This solution can then be further diluted and mixed with other solvents such as polyethylene glycol (PEG300), Tween 80, and distilled water to achieve the desired concentration for various applications

Chemical Reactions Analysis

Kdn probe-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include DMSO, PEG300, and Tween 80 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, when mixed with PEG300 and Tween 80, this compound can form a stable solution suitable for in vivo applications .

Scientific Research Applications

Kdn probe-1 has a wide range of scientific research applications. In chemistry, it is used as a fluorescent dye to study the localization of specific cellular components . In biology, it helps researchers understand the behavior of cells and their interactions with various compounds . In medicine, this compound can be used to track the distribution of drugs within the body and study their effects on different tissues . Additionally, it has industrial applications in the development of new fluorescent probes and dyes for various research purposes .

Mechanism of Action

The mechanism of action of Kdn probe-1 involves its ability to bind to specific cellular components and emit fluorescence when exposed to certain wavelengths of light . This fluorescence allows researchers to visualize the localization and behavior of these components within the cell. The molecular targets and pathways involved in this process include the vesicles at the cell surface, where this compound reveals the localization of AfS .

Comparison with Similar Compounds

Kdn probe-1 is unique in its ability to reveal the localization of AfS in vesicles at the cell surface . Similar compounds include other fluorescent probes and dyes used for cellular imaging, such as benzimidazole-malononitrile fluorescent probes . These compounds also emit fluorescence when exposed to certain wavelengths of light, but they may have different molecular targets and applications. For example, benzimidazole-malononitrile fluorescent probes are used to study the interaction of serum albumins with various ligands .

Properties

Molecular Formula |

C22H22BrNO9S |

|---|---|

Molecular Weight |

556.4 g/mol |

IUPAC Name |

(2S,4S,5R)-2-[2-(1,3-benzothiazol-2-yl)-4-bromophenoxy]-4,5-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C22H22BrNO9S/c23-10-5-6-15(11(7-10)20-24-12-3-1-2-4-16(12)34-20)32-22(21(30)31)8-13(26)17(28)19(33-22)18(29)14(27)9-25/h1-7,13-14,17-19,25-29H,8-9H2,(H,30,31)/t13-,14+,17+,18+,19?,22+/m0/s1 |

InChI Key |

QRCDBXFYTPWUNS-IRNIOWEZSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](C(O[C@]1(C(=O)O)OC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4S3)[C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)OC2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4S3)C(C(CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)

![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)

amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)